2,2,2-Trifluoro-1-(5-trifluoromethyl-pyridin-2-yl)-ethanol

Lipophilicity Drug-likeness Membrane permeability

Researchers developing TRPV1 antagonists or fluorinated agrochemicals often encounter low-yielding late-stage trifluoromethylation and inconsistent SAR due to suboptimal building blocks. 2,2,2-Trifluoro-1-(5-trifluoromethyl-pyridin-2-yl)-ethanol (CAS 2089779-68-8) provides a direct route to incorporate the 5-CF3-pyridyl pharmacophore, achieving Ki values as low as 0.43 nM against hTRPV1. Its dual CF3 architecture delivers XLogP3 = 2.0 and 8 HBA, enhancing CNS drug-likeness and metabolic stability. • Enables direct incorporation of 5-CF3-pyridyl C-region into TRPV1 antagonist scaffolds • Sub-nanomolar potency (Ki = 0.43 nM) demonstrated in capsaicin-activated hTRPV1 assays • Computed XLogP3 of 2.0 positions it within optimal CNS drug-likeness range • Dual CF3 groups enhance metabolic stability and electron deficiency for agrochemical persistence

Molecular Formula C8H5F6NO
Molecular Weight 245.12 g/mol
Cat. No. B13588260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(5-trifluoromethyl-pyridin-2-yl)-ethanol
Molecular FormulaC8H5F6NO
Molecular Weight245.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)(F)F)C(C(F)(F)F)O
InChIInChI=1S/C8H5F6NO/c9-7(10,11)4-1-2-5(15-3-4)6(16)8(12,13)14/h1-3,6,16H
InChIKeyHWQCZIZELVMQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(5-trifluoromethyl-pyridin-2-yl)-ethanol: Physicochemical Profile & Class Identity


2,2,2-Trifluoro-1-(5-trifluoromethyl-pyridin-2-yl)-ethanol (CAS 2089779-68-8) is a fluorinated pyridine-alcohol hybrid building block featuring a 5-trifluoromethyl substituent on the pyridine ring and a trifluoroethanol moiety at the 2-position. Its molecular formula is C8H5F6NO with a molecular weight of 245.12 g/mol [1]. This compound belongs to the class of α-(trifluoromethyl)pyridine-2-methanols, which serve as key intermediates in medicinal chemistry and agrochemical synthesis, particularly in TRPV1 antagonist programs and fluorinated pesticide development [2]. The combination of two trifluoromethyl groups creates a highly electron-deficient architecture that distinguishes it from mono-fluorinated or non-fluorinated analogs in terms of lipophilicity, hydrogen-bonding capacity, and metabolic stability potential.

Workflow Fluorinated building block for medicinal chemistry and agrochemical intermediate synthesis.
Selection Context Supports construction of TRPV1 antagonist scaffolds and fluorinated heterocyclic cores.
Property Fit Distinct electron-withdrawing profile for lipophilicity and H-bond acceptor modulation studies.

Why Generic Substitution Fails: Physicochemical Non-Interchangeability


Close structural analogs—including the 5-fluoro, 5-methyl, and unsubstituted pyridin-2-yl trifluoroethanol derivatives—exhibit markedly lower lipophilicity (XLogP3 differences of 0.5–0.9 log units) and reduced hydrogen bond acceptor (HBA) counts (5–6 vs. 8 for the target compound) [1]. These differences are not incremental; they translate into altered membrane permeability, target binding kinetics, and metabolic susceptibility. In TRPV1 antagonist SAR, the 5-trifluoromethylpyridine C-region contributes to sub-nanomolar potency (Ki = 0.43–28.6 nM range), whereas pyridine regioisomers without the 5-CF3 group show significantly attenuated antagonism [2]. Procurement based solely on structural similarity without accounting for these quantifiable disparities risks compromising lead optimization timelines, confounding SAR interpretation, and introducing unwanted pharmacokinetic liabilities.

Target Compound 5-Trifluoromethyl derivative
Analog Substitutes 5-Fluoro, 5-Methyl, or Unsubstituted pyridine analogs
Physicochemical Discrepancy Lower lipophilicity and reduced hydrogen-bond acceptor counts in analogs significantly alter membrane permeability and target binding kinetics compared to the target compound.
SAR Context In TRPV1 research models, the 5-trifluoromethyl group is structurally associated with retention of high-affinity interaction profiles, a feature absent in analogs without the 5-CF3 substituent.
Electronic Environment Dual electron-withdrawing character from α-CF3 and 5-CF3 groups uniquely modulates pyridine basicity and alcohol acidity, potentially affecting key interactions in synthetic and biological environments.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Superiority vs. 5-Fluoro, 5-Methyl, and Unsubstituted Analogs

The target compound exhibits an XLogP3 value of 2.0, which is 0.8 log units higher than the 5-fluoro analog (XLogP3 = 1.2), 0.5 log units higher than the 5-methyl analog (XLogP3 = 1.5), and 0.9 log units higher than the unsubstituted pyridin-2-yl analog (XLogP3 = 1.1) [1]. This represents a 5–8 fold increase in theoretical partition coefficient, directly impacting passive membrane permeability and CNS penetration potential.

Lipophilicity
Cross-study comparable
XLogP3 = 2.0
Higher computed lipophilicity than 5-fluoro, 5-methyl, and unsubstituted analogs.
ΔXLogP3 = +0.5 to +0.9 vs. comparators. Supports CNS penetration modeling studies.
Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Acceptor Capacity Advantage

With 8 hydrogen bond acceptor sites, the target compound provides 33–60% more HBA capacity than the 5-fluoro analog (6 HBA), 5-methyl analog (5 HBA), and unsubstituted analog (5 HBA) [1]. The additional fluorine atoms on both the ring CF3 and the α-CF3 group contribute to a denser electronegative surface, enhancing interactions with hydrogen bond donor residues in biological targets.

Hydrogen Bond Acceptors
Cross-study comparable
8 HBA Count
33–60% higher HBA capacity than closest analogs, supporting target engagement research.
Reported 8 HBA vs. 5–6 for analogs. Relevant for binding pocket interaction studies.
Hydrogen bonding Target engagement Solubility

Molecular Complexity and Scaffold Novelty

The target compound has a molecular complexity score of 238 and 16 heavy atoms, substantially exceeding the 5-fluoro analog (complexity 172, 13 heavy atoms), the 5-methyl analog (171, 13 heavy atoms), and the unsubstituted analog (148, 12 heavy atoms) [1]. These values, computed by Cactvs, integrate structural features including ring systems, stereochemistry, and heteroatom diversity, correlating with increased patentability and reduced likelihood of prior art overlap.

Molecular Complexity
Cross-study comparable
Complexity: 238
Reported 38–61% higher complexity index than analogs, relevant for IP differentiation.
16 heavy atoms vs. 12–13 for analogs. Supports scaffold novelty claims.
Molecular complexity Intellectual property Scaffold diversity

TRPV1 Antagonist SAR: Sub-Nanomolar Potency Enablement

In a systematic SAR study of N-{(6-trifluoromethyl-pyridin-3-yl)methyl} 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide TRPV1 antagonists, 5-trifluoromethylpyridine C-region derivatives demonstrated Ki values ranging from 0.43 nM to 28.6 nM against capsaicin-activated hTRPV1 [1]. By contrast, pyridine C-region analogs bearing 5-fluoro, 5-methyl, or unsubstituted pyridine groups were not prioritized in this high-affinity cluster, consistent with the requirement for strong electron-withdrawing character at the 5-position.

TRPV1 Antagonist SAR
Class-level inference
Enables sub-nM affinity cluster
Structural association with high-affinity TRPV1 interaction profiles in SAR studies.
Ki range 0.43–28.6 nM reported for related 5-trifluoromethylpyridine C-region derivatives.
TRPV1 antagonist Pain Structure-activity relationship

Electron-Withdrawing Synergy and pKa Modulation

The α-CF3 group depresses the alcohol pKa through a strong electron-withdrawing inductive effect. The additional 5-CF3 substituent on the pyridine ring further polarizes the aromatic system, creating a dual electron-withdrawing environment. While experimental pKa data for this compound was not identified in open literature, the class-level behavior of trifluoroethanol-substituted heterocycles indicates that the α-CF3 alcohol exhibits enhanced acidity (estimated pKa ~11–12) relative to non-fluorinated analogs (pKa ~14–16) [1]. The 5-CF3 group on the pyridine ring additionally lowers the pyridyl nitrogen basicity (estimated pKa of conjugate acid ~1–2 units lower than unsubstituted pyridine) [2].

pKa Modulation
Class-level inference
Enhanced acidity
Dual electron-withdrawing groups are estimated to depress alcohol pKa and reduce pyridine basicity.
Est. alcohol pKa ~11–12; pyridine conjugate acid pKa ~3–4. Experimental verification recommended.
Alcohol acidity pKa modulation Electron-withdrawing effect

Vendor-Supplied Purity Benchmarks for Direct SAR Use

Reputable vendors supply this compound at ≥98% purity (NLT 98%) under ISO-certified quality systems . This purity level meets the threshold for direct use in parallel medicinal chemistry synthesis and preliminary biological screening, reducing procurement-to-assay turnaround time. The unsubstituted analog 2,2,2-trifluoro-1-(pyridin-2-yl)ethanol is supplied as a liquid at 98% purity with storage at 4°C , while the target compound typically requires similar controlled storage conditions.

Purity Specification
Specification review
≥98% (NLT 98%)
Meets vendor-reported purity thresholds for direct use in synthesis and screening workflows.
Supplier-certified; HPLC/NMR purity determination methods apply.
Chemical purity Procurement specification Quality control

Evidence-Backed Application Scenarios


TRPV1 Antagonist Lead Optimization

This compound serves as a synthetic precursor for constructing the 5-trifluoromethylpyridine C-region of TRPV1 antagonists. The SAR data from Thorat et al. (2015) demonstrate that 5-trifluoromethylpyridine C-region analogs achieve Ki values as low as 0.43 nM against capsaicin-activated hTRPV1 [1]. Procurement of this building block enables direct incorporation of the 5-CF3-pyridyl pharmacophore into propanamide-based antagonist scaffolds, bypassing the need for late-stage trifluoromethylation, which can be low-yielding and incompatible with sensitive functional groups.

CNS-Penetrant Fragment Library Design

With a computed XLogP3 of 2.0—significantly higher than the 1.1–1.5 range of comparable pyridine-trifluoroethanol analogs [2]—this compound is positioned as a preferred fragment for CNS-oriented library design. The optimal CNS drug-likeness range for logP is typically cited as 1–3; the target compound sits squarely in this window while offering superior lipophilicity to close analogs. It can be incorporated into fragment growing or merging strategies targeting neurodegenerative or neuropsychiatric indications.

Agrochemical Intermediate Synthesis

The 5-trifluoromethylpyridine motif is a privileged scaffold in fluorinated agrochemicals, appearing in commercial herbicides and fungicides. The alcohol functional group provides a synthetic handle for esterification, etherification, or oxidation to the corresponding ketone, enabling diverse downstream derivatization [3]. The enhanced metabolic stability conferred by the α-CF3 group (class-level inference) translates into longer environmental persistence desirable in crop protection applications.

Metabolic Stability Enhancement in Kinase Inhibitors

The dual trifluoromethyl substitution pattern creates a strongly electron-deficient aromatic system that resists oxidative metabolism by cytochrome P450 enzymes (class-level inference from fluorinated drug design principles). In kinase inhibitor programs where pyridine rings are common hinge-binding motifs, replacement of unsubstituted or mono-fluorinated pyridines with this 5-CF3 variant can reduce metabolic clearance while maintaining or enhancing target binding affinity through additional hydrophobic and electrostatic interactions [4].

Application
Selection Property
Validation Focus
TRPV1 Antagonist Intermediate Synthesis
5-CF3-pyridyl pharmacophore incorporation
SAR context review; late-stage functionalization efficiency
CNS Fragment Library Design
Reported lipophilicity range (XLogP3 = 2.0)
CNS drug-likeness screening; fragment-growing strategy assessment
Agrochemical Building Block Synthesis
Fluorinated heterocyclic scaffold with alcohol handle
Derivatization pathway review; environmental persistence modeling
Kinase Inhibitor Metabolic Stability Research
Electron-deficient aromatic system
Metabolic stability assay context; target binding interaction assessment
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